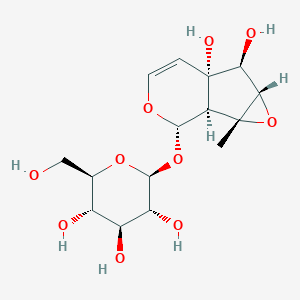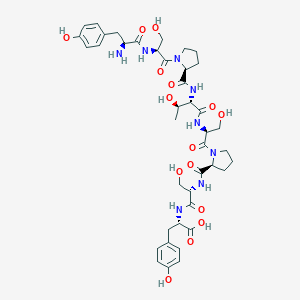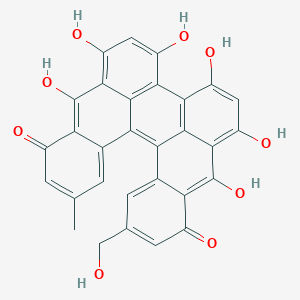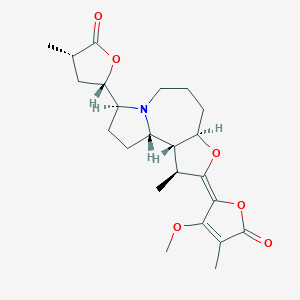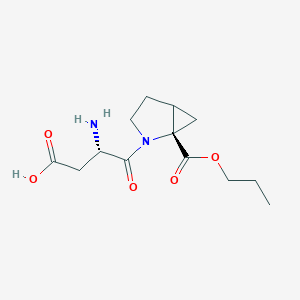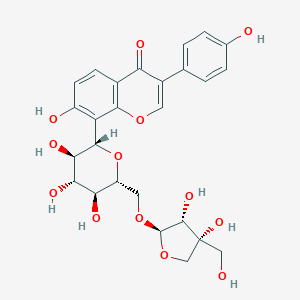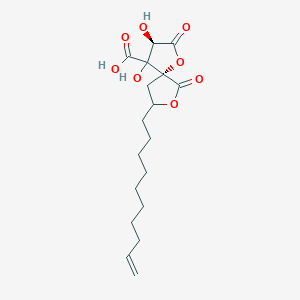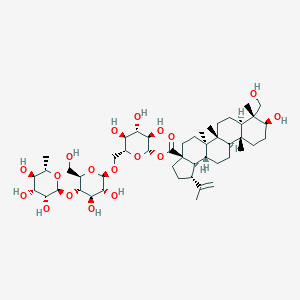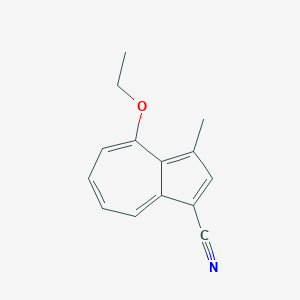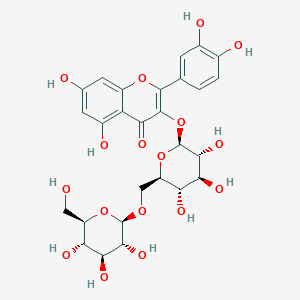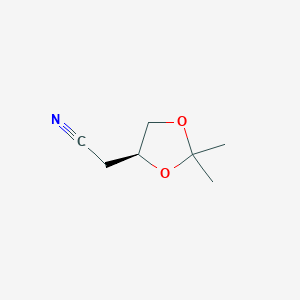
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile, also known as DDA, is a chiral building block widely used in the synthesis of various pharmaceuticals and agrochemicals. It is an important intermediate in the preparation of antiviral drugs such as lamivudine and emtricitabine, as well as insecticides and herbicides.
Mecanismo De Acción
The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is not well understood. However, it is believed to act as a nucleoside analog, inhibiting viral replication by interfering with the reverse transcriptase enzyme. In addition, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to have low toxicity and good biocompatibility. It is rapidly metabolized in the body, with the majority of the compound being excreted in the urine within 24 hours of administration. In animal studies, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to have antiviral and anticancer activity, as well as insecticidal and herbicidal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile in lab experiments is its high yield and low cost. It is also relatively easy to synthesize, making it a popular choice for researchers. However, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is highly reactive and can be difficult to handle, requiring careful storage and handling procedures.
Direcciones Futuras
There are several potential future directions for research on (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile. One area of interest is the development of new antiviral drugs based on (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile. Researchers are also exploring the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile as a chiral building block in the synthesis of other pharmaceuticals, including anticancer agents and antibiotics. In addition, there is potential for the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile as a chiral auxiliary in the synthesis of chiral agrochemicals. Further studies are needed to fully understand the mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile and its potential applications in various fields.
In conclusion, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is a versatile chiral building block with potential applications in medicinal and agrochemical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile in various fields.
Métodos De Síntesis
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile can be synthesized through several methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with acetonitrile in the presence of a strong base, as well as the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with thionyl chloride followed by reaction with ammonia. The former method is more commonly used due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a key intermediate in the synthesis of antiviral drugs such as lamivudine and emtricitabine. (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has also been used as a chiral building block in the synthesis of other pharmaceuticals, including anticancer agents and antibiotics.
In the field of agrochemistry, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been used as an intermediate in the synthesis of insecticides and herbicides. It has also been used as a chiral auxiliary in the synthesis of chiral agrochemicals.
Propiedades
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3,5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLINZVKIKLEHQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


